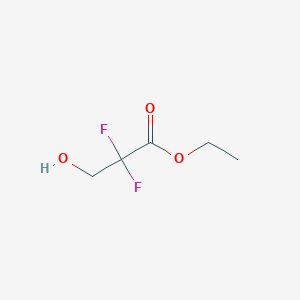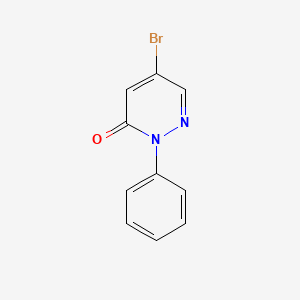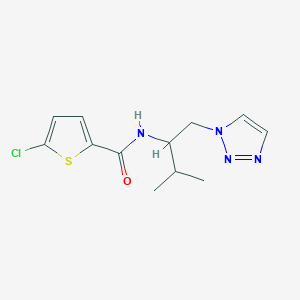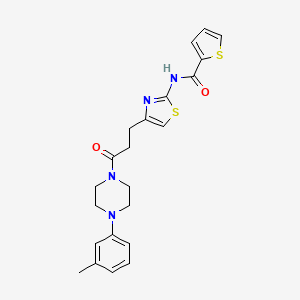![molecular formula C13H17N3O3S B2361883 (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide CAS No. 2035036-10-1](/img/structure/B2361883.png)
(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of compounds known as thiadiazoles . Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .
Molecular Structure Analysis
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .Chemical Reactions Analysis
Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis Pathways: Synthesis of imidazo[1,2-a]pyridines substituted at the 3-position for potential antiulcer properties, involving the use of thiadiazoles, has been explored. The process included steps like cyclization, elaboration to primary amines, and subsequent treatment with methoxyaminothiadiazole 1-oxide (Starrett et al., 1989).
- Antimicrobial Properties: Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, including thiadiazoles, have been synthesized and found to possess antimicrobial properties, particularly against certain Gram-positive bacteria and fungi (Önkol et al., 2008).
Anticancer Potential
- Novel Synthesis for Anticancer Evaluation: Innovative synthesis methods, like microwave-assisted synthesis involving thiadiazole scaffolds, have been developed for anticancer applications. These compounds showed promise against various human cancer cell lines (Tiwari et al., 2017).
- Thiazole and Thiadiazole Derivatives as Anticancer Agents: The synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties has indicated potent anticancer activities, especially against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Additional Applications
- Potential Biological Activity: Synthesis of quinazolinones with thiadiazole substitutes indicated an expectation of biological activity, although specific outcomes were not detailed (Párkányi & Schmidt, 2000).
- Antifungal and Antibacterial Agents: Research on (E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-ones has shown significant antifungal and antibacterial potential (Sahu et al., 2020).
Additional Insights
- Antimicrobial and Antifungal Action: Studies on sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazoles, revealed antimicrobial and antifungal activity, particularly against Candida albicans (Sych et al., 2019).
- Insecticidal Assessment: Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed as insecticidal agents against the cotton leafworm, demonstrating the potential for agricultural applications (Fadda et al., 2017).
Future Directions
properties
IUPAC Name |
(E)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-6-13(17)14-9-10-16-12-8-5-4-7-11(12)15(2)20(16,18)19/h3-8H,9-10H2,1-2H3,(H,14,17)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWPRAMDNUPCLI-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2361804.png)

![3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2361806.png)
![2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2361810.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B2361812.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2361816.png)
![N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2361817.png)
![4-Bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenylpyrazol-3-one](/img/structure/B2361818.png)


![4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2361822.png)